(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
(4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE is a complex organic compound with the molecular formula C20H24N2O3 It is known for its unique structure, which includes a benzoylpiperazine moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE typically involves the reaction of 4-benzylpiperazine with 3,5-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of (4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylpiperazine moiety is known to bind to certain receptors in the central nervous system, potentially modulating their activity. The dimethoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(4-BENZOYLPIPERAZINO)(3,4-DIMETHOXYPHENYL)METHANONE: Similar structure but with a different substitution pattern on the phenyl ring.
(4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYBENZYL)METHANONE: Contains a benzyl group instead of a methanone group.
Uniqueness
(4-BENZOYLPIPERAZINO)(3,5-DIMETHOXYPHENYL)METHANONE is unique due to its specific substitution pattern and the presence of both benzoylpiperazine and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-12-16(13-18(14-17)26-2)20(24)22-10-8-21(9-11-22)19(23)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 |
InChI Key |
OZFDJYNLTZUREV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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